3-Pentyn-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-Pentyn-2-ol and its derivatives has been explored through various methods. One approach involves the regioselective cyclization of (Indol-3-yl)pentyn-3-ols for the selective synthesis of tetrahydrocarbazoles and carbazoles, demonstrating the compound's versatility in organic synthesis (Tharra & Baire, 2018).
Molecular Structure Analysis
Studies on the molecular structure of 3-Pentyn-2-ol have revealed low barrier methyl rotation, as observed through microwave spectroscopy. This provides insight into the dynamic nature of its molecular conformation (Eibl et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 3-Pentyn-2-ol has been demonstrated through its interactions with Fe3(CO)12 under basic methanolic conditions, leading to complex formations that highlight the compound's chemical versatility (Bertolotti et al., 2008).
Physical Properties Analysis
Research on the physical properties of 3-Pentyn-2-ol derivatives has provided valuable information on the compound's characteristics. For example, derivatives of germanium, boron, aluminium, and other elements with 3-Penten-2-ol have been synthesized, offering insights into the compound's physical attributes (Goel et al., 1979).
Chemical Properties Analysis
The stereospecific hydrolysis of racemic 3-Pentyn-2-ol esters with microbial enzymes to produce (R)-3-Pentyn-2-ol showcases the compound's chemical properties and its potential for enantioselective synthesis (Ogawa et al., 1999).
Scientific Research Applications
Production of (R)-3-pentyn-2-ol
- Microbial Enzyme Hydrolysis : Research by Ogawa et al. (1999) explored producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters using microbial enzymes. They found that Rhodococcus rubropertinctus AKU NOC082 effectively produced (R)-3-pentyn-2-ol with high optical purity through stereospecific hydrolysis of racemic 3-pentyn-2-yl acetate (Ogawa, Xie, & Shimizu, 1999).
Catalytic Hydrogenation in Capillary Reactors
- Gas-Liquid-Solid “Slurry Taylor” Flow : Liedtke et al. (2013) investigated the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor using a Gas-Liquid-Solid “slurry Taylor” flow. They achieved efficient and repeatable catalytic behavior with good mass transfer performance (Liedtke, Bornette, Philippe, & Bellefon, 2013).
Molecular Structure and Behavior
- Rotational Spectrum Analysis : Eibl et al. (2016) studied the rotational spectrum of 3-pentyn-1-ol, revealing insights into its molecular structure and behavior, especially concerning the low barrier to internal rotation of the propynyl methyl group (Eibl, Kannengießer, Stahl, Nguyen, & Kleiner, 2016).
Corrosion Inhibition
- Corrosion Inhibitor for Iron : Babić-Samardžija et al. (2005) investigated the inhibiting effect of acetylenic alcohols, including 3-pentyn-1-ol, on iron corrosion in acidic environments. They found these compounds to be effective mixed-type inhibitors (Babić-Samardžija, Lupu, Hackerman, & Barron, 2005).
Kinetic Studies in Hydrogenation Reactions
- Selective Hydrogenation of Functionalized Alkynes : Nijhuis et al. (2003) conducted a kinetic study on the hydrogenation of 3-methyl-1-pentyn-3-ol over palladium on silica catalysts. They investigated various approaches to optimize the catalyst system for improved selectivity (Nijhuis, Koten, Kapteijn, & Moulijn, 2003).
Alkyne Alcohols Hydrogenation Catalysts
- Magnetically Recoverable Catalysts : Easterday et al. (2014) reported on magnetically recoverable catalysts for hydrogenation of alkyne alcohols, including 3-pentyn-1-ol. They explored catalysts made by thermal decomposition of palladium acetylacetonate in the presence of iron oxide nanoparticles (Easterday, Léonard, Sanchez-Felix, Losovyj, Pink, Stein, Morgan, Lyubimova, Nikoshvili, Sulman, Mahmoud, Al-Ghamdi, & Bronstein, 2014).
Intramolecular Cyclization Catalysis
- Cu(I) Complexes in Alkynes Catalysis : Pouy et al. (2012) explored the intramolecular addition of O-H and N-H bonds across carbon-carbon triple bonds, using (IPr)Cu(Me) for the cyclization of primary amines and alcohols. Their study provides insights into the catalytic mechanism and efficiency (Pouy, Delp, Uddin, Ramdeen, Cochrane, Fortman, Gunnoe, Cundari, Sabat, & Myers, 2012).
Vibrational Spectra and Conformational Analysis
- Infrared and Raman Spectroscopy of 3-pentyn-2-ol : Horn et al. (2008) investigated the infrared and Raman spectra of 3-pentyn-2-ol, providing a detailed vibrational and conformational analysis. They offered insights into the molecular structure and dynamics of this compound (Horn, Klaeboe, Nielsen, & Guirgis, 2008).
Safety And Hazards
3-Pentyn-2-ol is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of vapors, mist, or gas .
properties
IUPAC Name |
pent-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950026 | |
Record name | Pent-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentyn-2-ol | |
CAS RN |
27301-54-8, 58072-60-9 | |
Record name | 3-Pentyn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pentyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | pent-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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